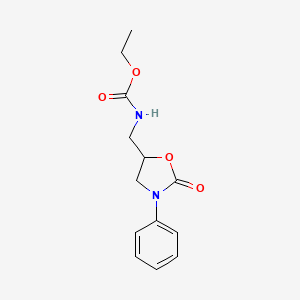

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate is an organic compound. It is a type of carbamate, which are useful protecting groups for amines and are essential for the synthesis of peptides .

Synthesis Analysis

Carbamates, including Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate, can be synthesized by the reaction of amines with carbon dioxide and halides . They can also be formed by the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Chemical Reactions Analysis

Carbamates, including Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate, can be installed and removed under relatively mild conditions . They are used as protecting groups for amines, especially in the synthesis of peptides .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Kinetic Modeling

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate and its derivatives, particularly oxazolidinones, are of significant interest for their diverse biological and pharmacological activities. A study focused on the enzymatic synthesis of oxazolidin-2-one, using 2-aminoalcohol and dimethyl carbonate, highlighted the utility of immobilized lipases for catalyzing these reactions. Candida antarctica lipase B (Novozyme 435) was identified as the most effective catalyst. This research provided valuable insights into the reaction mechanisms and kinetic modeling of consecutive enzyme-catalyzed reactions, paving the way for the synthesis of a variety of oxazolidinones under optimized conditions (Yadav & Pawar, 2014).

Chemical Synthesis and Reactivity

Another research avenue explores the chemical synthesis and reactivity of ethyl carbamate derivatives. The use of selenium chemistry for the preparation of ethenyl and oxiranol carbamate and their derivatives was studied, showcasing the versatility of ethyl carbamate compounds in organic synthesis. This work also touched on the thermolysis of oxiranol carbamate, yielding products like 4-hydroxy-1,3-oxazolidin-2-one, demonstrating the compound's potential in facilitating diverse chemical transformations (Bleasdale, Golding, & Kitson, 1994).

Environmental and Food Safety

Ethyl carbamate (urethane), a compound related to ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate, has been studied for its carcinogenicity, indicating the importance of understanding the safety profiles of these compounds. The International Agency for Research on Cancer (IARC) classified ethyl carbamate as a Group 2A carcinogen, highlighting the need for careful consideration of its presence in food and environmental samples (Baan et al., 2007).

Superoxide-Activated Reactions

In the realm of organic synthesis, ethyl carbamate derivatives have been utilized in superoxide-activated reactions to create organic carbamates from amines. This innovative approach leverages the electrochemical reduction of O2 in the presence of CO2, offering a mild and safe route to various carbamate compounds, including 2-oxazolidinone derivatives. Such methodologies underscore the compound's role in developing new synthetic routes and potentially environmentally friendly alternatives for carbamate synthesis (Casadei et al., 1997).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-18-12(16)14-8-11-9-15(13(17)19-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWOJRVBMJRJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2890089.png)

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)